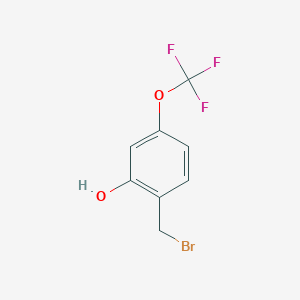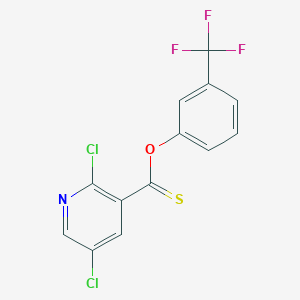
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate is a chemical compound with the molecular formula C13H6Cl2F3NOS. It is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring and a dichloropyridine moiety linked through a carbothioate group. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate typically involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with 2,5-dichloropyridine-3-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified using industrial-scale chromatography or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbothioate group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)phenyl isothiocyanate
- 2,5-Dichloropyridine-3-thiol
- 3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-sulfonate
Uniqueness
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate is unique due to its combination of a trifluoromethyl group and a dichloropyridine moiety linked through a carbothioate group. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C13H6Cl2F3NOS |
|---|---|
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
O-[3-(trifluoromethyl)phenyl] 2,5-dichloropyridine-3-carbothioate |
InChI |
InChI=1S/C13H6Cl2F3NOS/c14-8-5-10(11(15)19-6-8)12(21)20-9-3-1-2-7(4-9)13(16,17)18/h1-6H |
Clé InChI |
ZFSVRHHAVDPUOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(=S)C2=C(N=CC(=C2)Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


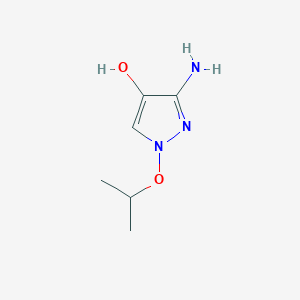
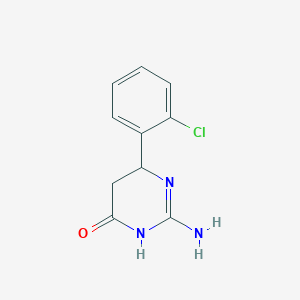
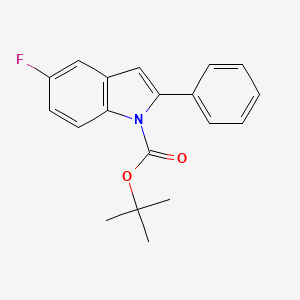


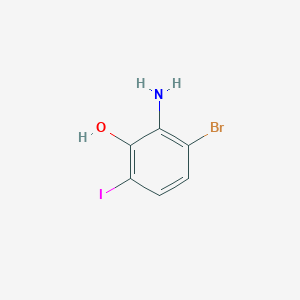
![2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12858931.png)
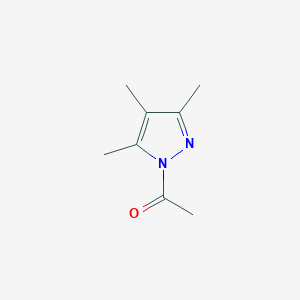
![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12858945.png)


![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine](/img/structure/B12858963.png)
![Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12858968.png)
